2-Bromo-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-methyl-1,3,4-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles and their brominated derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the condensation of thioamides with other reagents. For instance, aryl thioamides can rapidly condense with methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles in high purity and quantitative yields . Similarly, 2-amino-5-bromo-1,3,4-thiadiazoles can be synthesized and are known to exhibit amine-imine tautomerism, which is crucial for their reactivity as ambident nucleophiles . Bromination of methyl-substituted 1,2,5-thiadiazoles with N-bromosuccinimide has also been reported, leading to bromomethyl-1,2,5-thiadiazoles .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, the crystal structure of a 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole molecule reveals significant dihedral angles between the rings and the imidazo thiadiazole mean plane, as well as various intermolecular interactions such as Br...N, S...O, and Br...Br contacts . The crystal structure of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea shows that the molecules are nearly planar and form dimers through paired N-H...O hydrogen bonds .
Chemical Reactions Analysis
2-Amino-5-bromo-1,3,4-thiadiazoles are versatile substrates that can undergo alkylation, acylation, and nitrosation reactions, leading to the formation of various thiadiazole derivatives . The presence of bromine in the molecule can facilitate further functionalization through nucleophilic substitution reactions, which are essential for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-methyl-1,3,4-thiadiazole derivatives are influenced by their molecular structure. X-ray structural analysis and infrared spectroscopy have been used to characterize these compounds, revealing details about their crystal packing and hydrogen-bonding interactions . The presence of bromine and other substituents can significantly affect the compound's density, melting point, and solubility, which are important parameters for their practical applications.
Scientific Research Applications
Synthesis and Pharmacological Activity
2-Bromo-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and found to exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities. This is evident from the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their corresponding 2-bromo derivatives, which showed significant pharmacological activities (Lalezari et al., 1975).
Anticancer Potential
The compound has shown potential in cancer treatment, specifically in photodynamic therapy. A zinc phthalocyanine derivative substituted with 2-bromo-5-methyl-1,3,4-thiadiazole demonstrated high singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment (Pişkin et al., 2020). Additionally, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, including 2-bromo-5-methyl variants, exhibited notable anti-tumor activity, especially against leukemic cancer cell lines (Noolvi et al., 2011).
Antimicrobial Properties
Studies have demonstrated the significant antimicrobial activity of 2-bromo-5-methyl-1,3,4-thiadiazole derivatives. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles containing 2-bromo-5-methyl variants showed promising antibacterial and antifungal properties (Lamani et al., 2009).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
properties
IUPAC Name |
2-bromo-5-methyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMKWTGDPQHTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428253 | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-1,3,4-thiadiazole | |
CAS RN |
54044-79-0 | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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